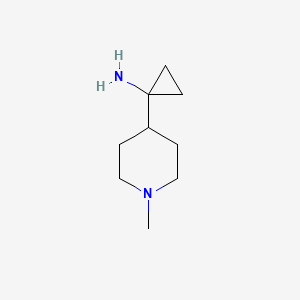
1-(1-Methylpiperidin-4-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol This compound features a cyclopropane ring attached to a piperidine ring, which is further substituted with a methyl group
Métodos De Preparación
The synthesis of 1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Cyclopropanation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Aplicaciones Científicas De Investigación
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE can be compared with similar compounds such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine ring structure but differs in the substitution pattern.
1-(1-Methylpiperidin-4-yl)cyclopropanamine: This compound is closely related but may have different chemical and biological properties due to slight structural variations.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(1-methylpiperidin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-8(3-7-11)9(10)4-5-9/h8H,2-7,10H2,1H3 |
Clave InChI |
UUFCQNMUNTZZKA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















